

Physical and chemical properties of Fast Violet B Salt.

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Compound of Interest

Compound Name: *Diazo Reagent OA*

Cat. No.: *B078003*

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An In-depth Technical Guide to Fast Violet B Salt

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the physical and chemical properties of Fast Violet B Salt, a versatile diazonium salt widely used in histochemistry and analytical chemistry. This document outlines its chemical identity, key properties, and a detailed experimental protocol for its application in enzymatic staining.

Chemical Identity and Nomenclature

Fast Violet B Salt is a stabilized diazonium salt, crucial for its function as a chromogenic reagent. It is important to distinguish between the active diazonium salt and its amine precursor, as both are sometimes referred to by similar names.

The primary compound, Fast Violet B Salt, is chemically identified as 4-Benzoylamino-2-methoxy-5-methylbenzenediazonium chloride, often supplied as a zinc chloride double salt. This stabilization enhances its shelf life and reliability in experimental settings.

Its precursor amine is N-(4-Amino-5-methoxy-2-methylphenyl)benzamide, also known as Fast Violet B base.

For clarity and reproducibility of research, it is imperative to reference the specific CAS number of the compound used.

Physical and Chemical Properties

The properties of Fast Violet B Salt and its amine precursor are summarized below. The data represents typical values and may vary between suppliers.

Table 1: Physical Properties of Fast Violet B Compounds

Property	Fast Violet B Salt (Diazonium Salt)	Fast Violet B Base (Amine)
CAS Number	14726-28-4[1][2]	99-21-8[3][4][5]
Appearance	Yellow to beige/brown crystalline powder[6]	White to beige powder
Molecular Formula	C ₃₀ H ₂₈ Cl ₄ N ₆ O ₄ Zn (as zinc chloride double salt)[1]	C ₁₅ H ₁₆ N ₂ O ₂ [3][4][5]
Molecular Weight	743.78 g/mol (as zinc chloride double salt)[1]	256.30 g/mol [4][5]
Melting Point	Data not consistently available	185-188 °C[7]
Solubility	Soluble in water and ethanol[6]	Data not readily available
Absorption Maximum (λ _{max})	Data not readily available for the salt alone	297 nm[7]

Table 2: Chemical and Stability Data for Fast Violet B Salt (CAS 14726-28-4)

Property	Description
Synonyms	Azoic Diazo No. 41, 4-Benzoylamino-2-methoxy-5-methylbenzenediazonium chloride hemi(zinc chloride) salt[1]
Stability	Stable under normal, dry conditions. Store in a cool, dark place.
Incompatible Materials	Strong oxidizing agents.
Hazardous Decomposition	Upon combustion, may produce nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.

Applications in Research

Fast Violet B Salt is a valuable tool in various scientific disciplines:

- **Enzyme Histochemistry:** It is widely used for the localization of enzyme activity, particularly phosphatases (acid and alkaline) and esterases. The salt acts as a coupling agent, reacting with the enzymatic product (e.g., naphthol) to form a brightly colored, insoluble azo dye at the site of enzyme activity.
- **Analytical Chemistry:** Its ability to form colored compounds makes it useful in spectrophotometric and colorimetric assays for the detection and quantification of various analytes.[8] It has also been reported to have applications as a pH indicator.[6]

Experimental Protocols

The following is a generalized protocol for the histochemical detection of alkaline phosphatase activity in tissue sections using Fast Violet B Salt.

Materials:

- Fast Violet B Salt (CAS 14726-28-4)
- Naphthol AS-MX Phosphate

- Tris-HCl buffer (0.1 M, pH 9.0)
- Dimethylformamide (DMF)
- Formalin-fixed, paraffin-embedded tissue sections
- Coplin jars
- Microscope slides
- Distilled water
- Mounting medium

Methodology:

- Deparaffinization and Rehydration:
 1. Immerse slides in xylene to remove paraffin (2 changes, 5 minutes each).
 2. Rehydrate sections through a graded series of ethanol (100%, 95%, 70%, 50%), 3 minutes each.
 3. Rinse with distilled water.
- Preparation of Staining Solution (prepare fresh):
 1. Dissolve 5 mg of Naphthol AS-MX Phosphate in 0.5 mL of DMF.
 2. Add 50 mL of 0.1 M Tris-HCl buffer (pH 9.0) and mix well.
 3. Add 30 mg of Fast Violet B Salt and mix until dissolved.
 4. Filter the solution before use.
- Staining:
 1. Incubate the rehydrated tissue sections with the staining solution in a Coplin jar for 15-60 minutes at room temperature, or until the desired staining intensity is achieved. Protect

from light.

2. Monitor the color development under a microscope periodically.

- Washing and Counterstaining:

1. Rinse the slides thoroughly with distilled water.

2. (Optional) Counterstain with a suitable nuclear stain like Mayer's Hematoxylin for 1-2 minutes.

3. Rinse with distilled water.

4. "Blue" the hematoxylin in a weak alkaline solution (e.g., Scott's tap water substitute) if necessary.

5. Rinse with distilled water.

- Dehydration and Mounting:

1. Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%), 3 minutes each.

2. Clear in xylene (2 changes, 3 minutes each).

3. Mount with a permanent mounting medium.

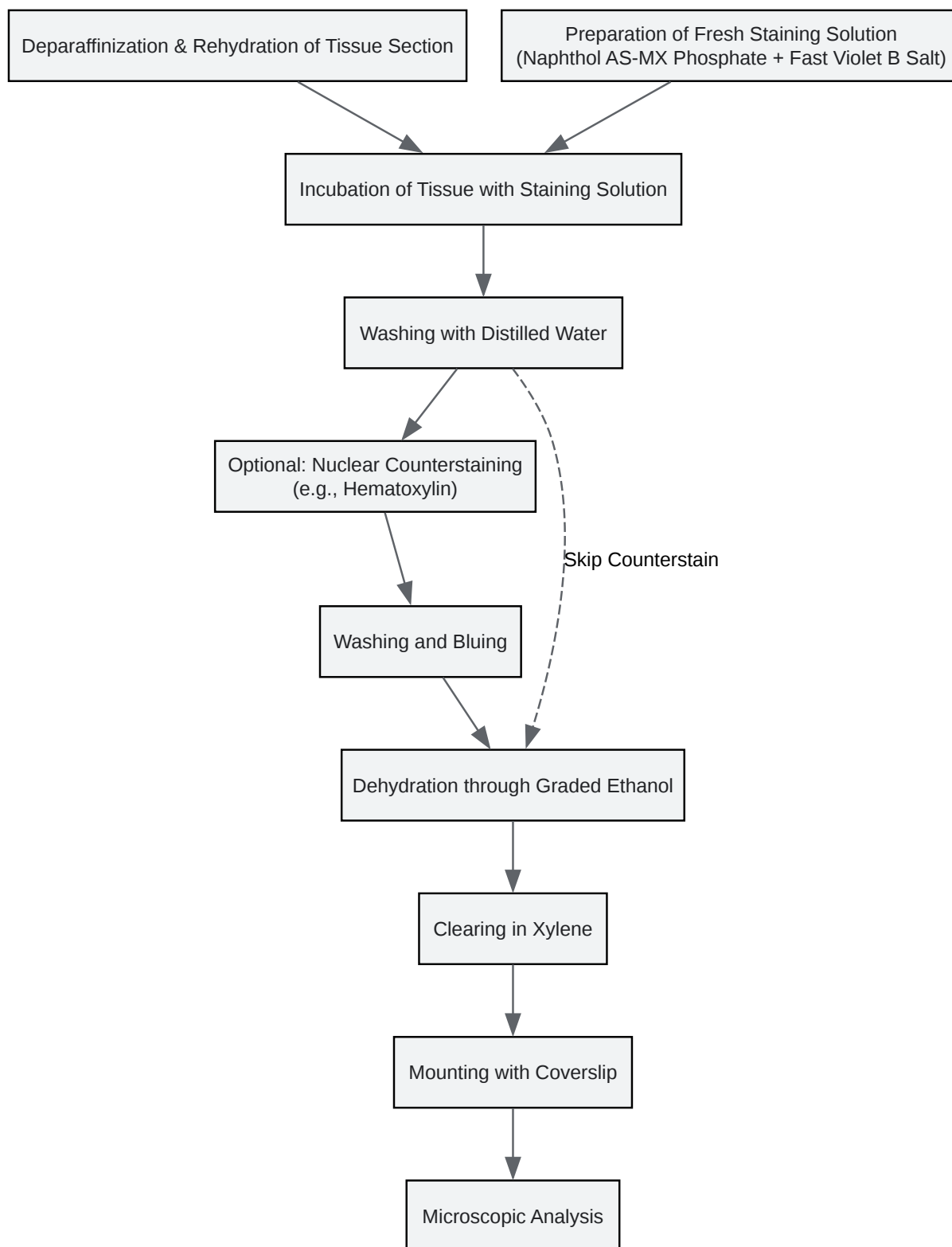
Expected Results:

Sites of alkaline phosphatase activity will appear as a vibrant violet to reddish-violet precipitate.

Visualizations

Experimental Workflow for Histochemical Staining

The following diagram illustrates the key steps in the histochemical staining protocol described above.

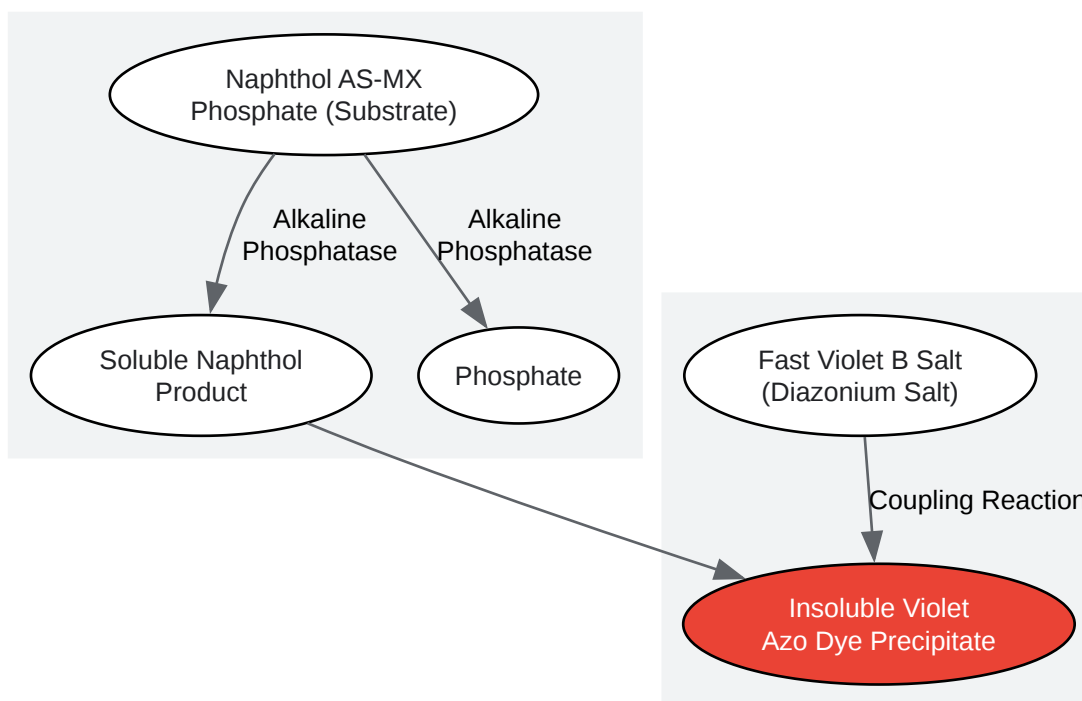


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Caption: Workflow for Alkaline Phosphatase Detection.

Logical Relationship in Azo Dye Formation

This diagram illustrates the principle of azo dye formation at the site of enzyme activity.



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Caption: Principle of Azo Dye Formation.

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